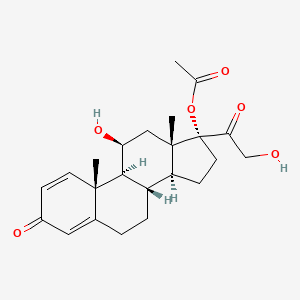

Prednisolone 17-acetate

Descripción general

Descripción

Prednisolone 17-acetate is a synthetic steroid compound with significant biological activity. It is known for its role in various medical and scientific applications, particularly in the field of endocrinology and pharmacology. This compound is characterized by its complex molecular structure, which includes multiple hydroxyl and acetoxy groups, contributing to its unique properties and functions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Prednisolone 17-acetate typically involves multiple steps, starting from simpler steroid precursors. One common method involves the use of androst-4-en-3,17-dione as a starting material. The process includes several key steps such as hydroxylation, acetylation, and oxidation under controlled conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound often utilizes microbial transformation processes. Microorganisms are employed to selectively modify steroid precursors, leading to the formation of intermediate compounds that can be further chemically modified. This approach is advantageous due to its efficiency and cost-effectiveness, as it reduces the need for extensive chemical synthesis .

Análisis De Reacciones Químicas

Types of Reactions

Prednisolone 17-acetate undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce hydroxyl derivatives .

Aplicaciones Científicas De Investigación

Pharmacological Overview

Prednisolone 17-acetate is primarily indicated for treating conditions that involve inflammation or immune responses. Its applications span several medical specialties, including:

- Ophthalmology : Used for managing ocular inflammatory conditions such as anterior uveitis and post-operative inflammation.

- Oncology : Utilized as part of combination therapies for certain cancers, particularly in managing side effects of chemotherapy.

- Rheumatology : Employed in the treatment of autoimmune diseases and inflammatory disorders.

Ophthalmic Use

This compound is commonly administered as an ophthalmic suspension. It is effective in treating:

- Acute Anterior Uveitis : A study showed that prednisolone acetate is a preferred treatment due to its efficacy in reducing inflammation associated with this condition .

- Post-operative Inflammation : In cataract surgery patients, the compound has demonstrated significant effectiveness in minimizing postoperative inflammation. A clinical trial compared two formulations of prednisolone acetate and found no significant differences in efficacy, suggesting that both formulations are equally effective .

Oncology

In oncology, prednisolone acetate is often used in combination with other drugs to enhance therapeutic outcomes. For instance:

- Castration-Resistant Prostate Cancer : A study evaluated the safety and efficacy of abiraterone acetate combined with prednisolone in patients with advanced prostate cancer. The results indicated a significant reduction in prostate-specific antigen levels and improved survival rates among treated patients .

Data Table: Summary of Clinical Applications

Case Studies

-

Ocular Inflammation Management :

A multicenter study involving cataract surgery patients evaluated the impact of prednisolone acetate on postoperative inflammation. Patients receiving this treatment reported lower levels of pain and inflammation compared to those receiving standard care alone . -

Prostate Cancer Treatment :

In a real-world observational study involving 497 patients with castration-resistant prostate cancer, the combination of abiraterone acetate and prednisolone was shown to improve overall survival rates significantly over a 24-month period, particularly among chemotherapy-naïve patients .

Mecanismo De Acción

The mechanism of action of Prednisolone 17-acetate involves its interaction with specific molecular targets, such as steroid receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various physiological processes. The pathways involved include the regulation of inflammatory responses and modulation of hormone levels .

Comparación Con Compuestos Similares

Similar Compounds

Pregna-4,6-diene-3,20-dione, 21-(acetyloxy)-17-hydroxy-: Another steroid compound with similar structural features but different biological activities.

Pregna-1,4-diene-3,20-dione, 6α,9-difluoro-11β,17,21-trihydroxy-, 21-acetate: A fluorinated derivative with enhanced anti-inflammatory properties.

Uniqueness

Prednisolone 17-acetate is unique due to its specific combination of functional groups, which confer distinct biological activities. Its ability to modulate steroid receptors and influence gene expression sets it apart from other similar compounds .

Actividad Biológica

Prednisolone 17-acetate is a synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive properties. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

This compound exerts its effects primarily through the following mechanisms:

- Glucocorticoid Receptor Binding : It binds to the glucocorticoid receptor (GR), leading to the modulation of gene expression. This interaction promotes anti-inflammatory signals while inhibiting pro-inflammatory pathways, thereby reducing inflammation and immune responses .

- Inhibition of Cytokine Production : The compound inhibits the production of various cytokines, which play crucial roles in inflammatory processes. This includes suppression of interleukins (IL-1, IL-6) and tumor necrosis factor-alpha (TNF-α) .

- Impact on Immune Cells : this compound affects the function and proliferation of immune cells, including lymphocytes and macrophages, leading to reduced immune activity .

Therapeutic Applications

This compound is utilized in various clinical settings:

- Autoimmune Diseases : It is commonly prescribed for conditions such as rheumatoid arthritis, lupus, and multiple sclerosis due to its potent anti-inflammatory effects.

- Allergic Reactions : The compound is effective in managing severe allergic responses and asthma exacerbations.

- Cancer Treatment : In oncology, it is used in combination therapies for conditions like metastatic castration-resistant prostate cancer (mCRPC), where it helps mitigate side effects associated with other treatments like abiraterone acetate .

Efficacy Studies

-

Combination Therapy in Prostate Cancer :

A study evaluated the use of abiraterone acetate combined with prednisolone in mCRPC patients. Results indicated improved survival rates and reduced adverse effects when prednisolone was administered at low doses (5 mg twice daily) alongside abiraterone acetate. The therapy effectively managed mineralocorticoid-related side effects induced by abiraterone . -

Immunological Effects :

Research comparing prednisolone 17-valerate 21-acetate (a related compound) demonstrated similar immunosuppressive effects on splenic lymphocyte responses in animal models. The study highlighted that while prednisolone reduced immune cell proliferation, it also had varying impacts on different immune pathways .

Safety Profile

A retrospective study assessed the safety of intranasal prednisolone acetate for treating nasal polyposis. It found no significant suppression of adrenal function after treatment, suggesting that intranasal administration may be a safe alternative for managing refractory cases without systemic side effects .

Data Summary

Propiedades

IUPAC Name |

[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O6/c1-13(25)29-23(19(28)12-24)9-7-17-16-5-4-14-10-15(26)6-8-21(14,2)20(16)18(27)11-22(17,23)3/h6,8,10,16-18,20,24,27H,4-5,7,9,11-12H2,1-3H3/t16-,17-,18-,20+,21-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCEQGEMYOUCHON-JZYPGELDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40967062 | |

| Record name | 11,21-Dihydroxy-3,20-dioxopregna-1,4-dien-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40967062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52628-64-5 | |

| Record name | Prednisolone 17-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52628-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prednisolone 17-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052628645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11,21-Dihydroxy-3,20-dioxopregna-1,4-dien-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40967062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does Prednisolone 17-acetate impact the adrenal glands in rat fetuses?

A1: Research indicates that administering this compound, alongside other dexamethasone 17-esters, leads to a significant reduction in the size of adrenal glands in rat fetuses. [] This suggests that the compound, or its metabolites, can interfere with the normal development and function of the adrenal glands during fetal development.

Q2: Does the rate at which this compound is broken down in the body affect its impact on fetal development?

A2: Studies have shown that the rate at which glucocorticoid 17-esters, including this compound, are broken down (hydrolyzed) in the liver of rat fetuses can influence their effects on the hypothalamo-pituitary-adrenal (HPA) system. [] this compound exhibits a rapid hydrolysis rate, converting into Prednisolone. This rapid conversion may contribute to its observed effects on adrenal gland size. Furthermore, the study highlights that co-administering Betamethasone 17, 21-dipropionate with its metabolite Betamethasone hinders the former's ability to stimulate adrenal gland growth in rat fetuses. [] This suggests that the balance between a compound and its metabolites plays a crucial role in its overall effect on fetal development.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.